molecular formula C7H4N2O4S B8693818 Methyl 5-cyano-4-nitrothiophene-2-carboxylate CAS No. 648412-49-1

Methyl 5-cyano-4-nitrothiophene-2-carboxylate

Cat. No. B8693818
M. Wt: 212.18 g/mol
InChI Key: ZHYVCTISXQBIAS-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

To an ice-cooled suspension of methyl 5-cyano-4-nitro-thiophene-2-carboxylate (0.10 mol, 21.0 g) in 120 mL of hydrochloric acid 37% was added, dropwise, a solution of sodium nitrite (0.12 mol, 8.3 g) in 12 mL of water. After 1.5 hours, the cold suspension was added dropwise to a preformed solution of tin chloride (0.80 mol, 151.7 g) in 120 mL of hydrochloric acid 37%, at 5° C. After 3 hours, the cold suspension was filtered and the moist solid was treated with 350 mL of boiling water, for 30 min. The hot cloudy solution was clarified by filtration through a cloth filter. The liquors were ice-cooled and treated, dropwise, with 180 mL of sodium hydroxide 17%. The obtained solid was filtered off and dried, under vacuum, at 50° C., to give 7.3 g of the title compound as a yellow solid (37% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
151.7 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][C:4]=1[N+:12]([O-])=O)#[N:2].[N:15]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)Cl>Cl.O>[NH2:2][C:1]1[C:3]2[S:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][C:4]=2[NH:12][N:15]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(#N)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
151.7 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the cold suspension was filtered
ADDITION
Type
ADDITION
Details
the moist solid was treated with 350 mL of boiling water, for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The hot cloudy solution was clarified by filtration through a cloth
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated
FILTRATION
Type
FILTRATION
Details
The obtained solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried, under vacuum, at 50° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C2=C(NN1)C=C(S2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.